molecular formula C20H23NO2S B3007485 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797637-50-3

2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B3007485
CAS No.: 1797637-50-3
M. Wt: 341.47
InChI Key: JDJQPDPIUQIRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. Thiazepanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H18N2OS\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{OS}

This structure features a methoxy-substituted phenyl group and a phenyl-substituted thiazepane ring, which may contribute to its biological activities.

Biological Activity Overview

Research on the biological activity of this specific compound is limited. However, compounds with similar structural characteristics have been studied extensively. The following sections summarize the potential biological activities inferred from related compounds and preliminary studies.

Antimicrobial Activity

Thiazepane derivatives have shown promising antimicrobial properties. For instance, studies indicate that related thiazepane compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Thiazepane Derivative AS. aureus32 µg/mL
Thiazepane Derivative BE. coli16 µg/mL

Anticancer Activity

Several studies have reported that thiazepane-containing compounds possess anticancer properties. For example, they have been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanisms include induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 Value
Study AHeLa15 µM
Study BA54920 µM

Case Studies

  • Case Study on Related Compounds : A study investigated the anticancer effects of a thiazepane derivative similar to this compound. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study focused on a series of thiazepane derivatives, demonstrating their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compounds inhibited bacterial growth significantly at concentrations lower than traditional antibiotics.

While specific studies on this compound are scarce, similar compounds typically exert their effects through:

  • Inhibition of DNA synthesis : Many thiazepanes interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Apoptosis induction : They can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-23-18-9-5-6-16(14-18)15-20(22)21-11-10-19(24-13-12-21)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQPDPIUQIRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.